An In-depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS 99909-62-3)
An In-depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS 99909-62-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a furanone derivative featuring a unique cyclohepta[b]furan-2-one core structure.[1] This non-benzenoid aromatic compound, classified as a heteroazulene, has garnered interest in synthetic and medicinal chemistry due to its distinct chemical architecture and potential as a precursor for more complex molecules.[2][3] Its utility primarily lies in its role as a versatile building block for the synthesis of azulene derivatives, which are a class of compounds with applications in pharmaceuticals and materials science.[4][5] Furthermore, the broader class of 2H-cyclohepta[b]furan-2-one derivatives has been investigated for its potential biological activities, including positive inotropic effects, as well as antimicrobial and antitumor properties.[1][6] This guide provides a comprehensive overview of the technical aspects of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, including its chemical and physical properties, a plausible synthetic approach, key chemical transformations, and an exploration of its potential applications in drug discovery and materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 99909-62-3 | [7][8] |
| Molecular Formula | C₁₄H₁₄O₄ | [8] |
| Molecular Weight | 246.26 g/mol | [8] |
| Appearance | White to Yellow to Orange powder/crystal | [7][8] |
| Melting Point | 126 °C | [7] |
| Purity | >98.0% (GC) | [8] |
Synthetic Pathways: A Strategic Approach
A plausible synthetic route would likely start from a 5-isopropyltropolone derivative. Tropolones are a class of organic compounds featuring a seven-membered ring with hydroxyl and carbonyl groups. The synthesis of substituted tropolones can be a multi-step process. The isopropyl group can be introduced to the seven-membered ring system through methods like electro-reductive alkylation of methoxycycloheptatrienes.[10]
Once the appropriately substituted tropolone is obtained, the subsequent key step is the reaction with an active methylene compound, in this case, dimethyl malonate, in the presence of a suitable base. This reaction proceeds through a series of steps including nucleophilic attack and intramolecular cyclization to form the fused furanone ring system.
The following diagram illustrates a generalized reaction scheme for the formation of the 2H-cyclohepta[b]furan-2-one core.
Caption: Generalized synthesis of the 2H-cyclohepta[b]furan-2-one core.
Spectroscopic Characterization: The Molecular Fingerprint
Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific spectra for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one are not widely published, the expected spectral features can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet and a septet), the methoxycarbonyl group (a singlet), and the protons on the seven-membered ring, which would appear in the aromatic region with characteristic splitting patterns.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and lactone, the carbons of the furan and tropone rings, and the carbons of the isopropyl and methoxy groups.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the lactone functionalities, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (246.26 g/mol ). Fragmentation patterns could provide further structural information.
Chemical Reactivity and Applications
A Gateway to Azulene Derivatives
The most significant application of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is its role as a precursor in the synthesis of azulene derivatives.[4][5] Azulenes are bicyclic non-benzenoid aromatic hydrocarbons with a range of interesting electronic and optical properties, making them valuable in materials science. They are also found in some natural products and have been investigated for various pharmacological activities.[1]
The key transformation is an [8+2] cycloaddition reaction.[2][9] In this reaction, the 2H-cyclohepta[b]furan-2-one acts as the 8π component, and a suitable 2π component, such as an enamine or a vinyl ether, is used as the reaction partner.[1][2] This reaction proceeds via a strained intermediate, followed by decarboxylation and subsequent aromatization to yield the thermodynamically stable azulene core.[1] This synthetic strategy allows for the introduction of various substituents onto the five-membered ring of the azulene nucleus, providing access to a diverse library of azulene derivatives.[1]
The following diagram illustrates the general workflow for the synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones.
Caption: Synthesis of azulenes via [8+2] cycloaddition.
Potential in Drug Discovery
The 2H-cyclohepta[b]furan-2-one scaffold has been identified as a pharmacologically interesting moiety. Derivatives of this class of compounds have been investigated for their positive inotropic effects, which are of interest in the treatment of heart failure.[6][11] Positive inotropic agents increase the contractility of the heart muscle, thereby improving cardiac output.[12][13] While specific data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is not publicly available, the structural similarity to other reported positive inotropic agents suggests that this compound could be a valuable starting point for the design and synthesis of novel cardiovascular drugs.
Furthermore, furanone-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1][14] This suggests that 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one and its derivatives could be explored for their potential in these therapeutic areas.
Conclusion and Future Perspectives
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a fascinating heterocyclic compound with significant potential in both synthetic chemistry and drug discovery. Its primary role as a precursor to functionalized azulenes provides a powerful tool for the development of novel materials with unique electronic and optical properties. Moreover, the emerging biological activities associated with the 2H-cyclohepta[b]furan-2-one scaffold, particularly its potential as a positive inotropic agent, open up exciting avenues for the development of new therapeutic agents.
Future research in this area should focus on several key aspects. Firstly, the development and publication of a detailed and optimized synthesis protocol for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one would be highly beneficial to the research community. Secondly, a thorough investigation and reporting of its complete spectroscopic data would provide an invaluable reference for its characterization. Finally, a systematic evaluation of its biological activity profile, including its inotropic effects and potential antimicrobial and antitumor properties, is warranted to fully elucidate its therapeutic potential. The continued exploration of this and related compounds will undoubtedly lead to new discoveries and applications in the fields of chemistry, materials science, and medicine.
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Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]
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